molecular formula C18H16N2O5 B2465427 (E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate CAS No. 301339-30-0

(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B2465427
CAS No.: 301339-30-0
M. Wt: 340.335
InChI Key: NBGJJUUQBBSMAO-NTEUORMPSA-N
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Description

(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate is an organic compound characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and a furan ring

Scientific Research Applications

(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like materials science, pharmaceuticals, or chemical synthesis, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.

    Formation of the acrylate moiety: The acrylate group is introduced via a Knoevenagel condensation reaction between an aldehyde and a cyanoacetic ester.

    Esterification: The final step involves the esterification of the intermediate product with isobutyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano or ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with amine or thiol groups.

Mechanism of Action

The mechanism of action of (E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group and nitrophenyl moiety can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-isobutyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate: Similar structure but with a different position of the nitro group on the phenyl ring.

    (E)-isobutyl 2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylate: Another isomer with the nitro group in a different position.

    (E)-isobutyl 2-cyano-3-(5-(3-methylphenyl)furan-2-yl)acrylate: Similar structure with a methyl group instead of a nitro group.

Uniqueness

(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

2-methylpropyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-12(2)11-24-18(21)14(10-19)9-16-6-7-17(25-16)13-4-3-5-15(8-13)20(22)23/h3-9,12H,11H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGJJUUQBBSMAO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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